molecular formula C18H16ClN5O2S4 B2807847 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 687563-25-3

2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2807847
CAS RN: 687563-25-3
M. Wt: 498.05
InChI Key: NLSUJJDNHSCICY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide” is a unique chemical with the linear formula C17H14ClN3O2S2. It has a molecular weight of 391.901 and a CAS Number of 353460-97-6 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. Sigma-Aldrich does not collect analytical data for this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

Scientific Research Applications

Anticancer Properties

The compound has shown promise as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, evaluating its antiproliferative activity. Further studies are needed to understand its mechanism of action and potential clinical applications .

Inhibition of EZH2

Modified derivatives of this compound have been synthesized as inhibitors of EZH2 (enhancer of zeste homolog 2). EZH2 plays a crucial role in epigenetic regulation and has implications in cancer progression. These derivatives were evaluated for their antiproliferative activity against specific cancer cell lines .

SRC Kinase Inhibition

In the context of Burkitt lymphoma (BL), the compound has been explored as an SRC kinase inhibitor. It demonstrated greater efficacy than the well-known SRC inhibitor pp2. Additionally, it induced G2/M cell cycle arrest through a novel mechanism, potentially impacting BL treatment .

Other Potential Applications

While the above areas highlight specific research directions, the compound’s diverse pharmacological properties warrant further investigation. These include antioxidant, antihypertensive, antiviral, antidiabetic, anti-inflammatory, antibacterial, anti-influenza, and antimalarial activities. Additionally, its inhibitory effects on enzymes such as acetylcholinesterase, carbonic anhydrase, cyclooxygenase, and DNA gyrase make it a versatile candidate for drug development .

properties

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O2S4/c1-2-27-18-23-22-16(30-18)21-13(25)9-29-17-20-12-7-8-28-14(12)15(26)24(17)11-5-3-10(19)4-6-11/h3-6H,2,7-9H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSUJJDNHSCICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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